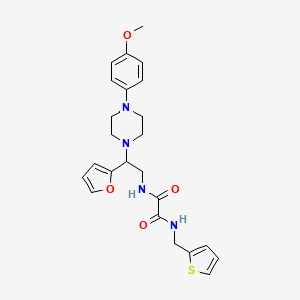

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4S/c1-31-19-8-6-18(7-9-19)27-10-12-28(13-11-27)21(22-5-2-14-32-22)17-26-24(30)23(29)25-16-20-4-3-15-33-20/h2-9,14-15,21H,10-13,16-17H2,1H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYPBEAPBQCXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews various studies focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

One of the most notable areas of research on this compound is its anticancer properties. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism appears to involve the modulation of apoptosis-related proteins such as Bcl-2 and caspases, leading to increased cell death .

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. In animal models of ischemic stroke, treatment with this compound resulted in prolonged survival times and reduced neurological deficits. These effects are attributed to the compound's ability to inhibit oxidative stress and inflammation in neuronal tissues .

Tyrosinase Inhibition

Another key biological activity is its inhibitory effect on tyrosinase, an enzyme critical in melanin biosynthesis. In studies evaluating the inhibitory potential against mushroom tyrosinase, the compound demonstrated IC50 values comparable to standard inhibitors like kojic acid. This suggests potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation disorders .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress markers, contributing to its neuroprotective effects.

- Enzyme Inhibition : By binding to the active site of tyrosinase, it prevents the conversion of tyrosine to melanin, thereby inhibiting melanin production.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In vitro experiments involving MCF-7 cells treated with varying concentrations of the compound showed that doses above 10 µM resulted in significant cytotoxicity after 48 hours. Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming the compound's role as an apoptosis inducer .

Case Study 2: Neuroprotection in Ischemic Models

In a controlled study using rat models subjected to induced cerebral ischemia, administration of this compound significantly improved survival rates compared to untreated controls. Behavioral assessments indicated improved motor function and reduced infarct size, suggesting effective neuroprotection .

常见问题

Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

Amide Coupling : React the furan-piperazine intermediate with oxalyl chloride, followed by coupling to the thiophen-2-ylmethyl amine moiety using standard amide bond-forming reagents (e.g., HATU or EDC/NHS) .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product .

Optimization Tips :

- Vary temperature (0–40°C) and solvent polarity (DMF vs. THF) to improve yield.

- Monitor reaction progress via TLC or in-line FTIR for real-time analysis .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., furan C-H protons at δ 6.2–7.4 ppm, piperazine N-CH at δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peak matching theoretical mass ± 0.001 Da) .

- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/0.1% formic acid) .

Advanced: How can researchers identify and validate the compound’s pharmacological targets?

Methodological Answer:

- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or histamine receptors) using radioligand displacement assays. The piperazine moiety suggests potential affinity for neurotransmitter receptors .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with receptor active sites, focusing on hydrogen bonding with the oxalamide group .

- Pathway Analysis : Use CRISPR-Cas9 knockouts in cell lines to confirm target relevance (e.g., MAPK/ERK pathways) .

Advanced: How should contradictory data in biological activity assays be resolved?

Methodological Answer:

- Orthogonal Assays : Replicate results using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

- Dose-Response Curves : Test across a wider concentration range (e.g., 1 nM–100 µM) to rule out false positives/negatives.

- Meta-Analysis : Compare data with structurally similar compounds (e.g., furan/thiophene derivatives in PubChem) to identify trends .

Basic: What strategies ensure high purity for in vitro biological testing?

Methodological Answer:

- HPLC Method Development : Optimize retention time using a C8 column (isocratic elution with 70:30 methanol/water) to separate byproducts.

- Lyophilization : Remove residual solvents after reverse-phase chromatography.

- Elemental Analysis : Confirm purity via CHNS/O microanalysis (<0.4% deviation from theoretical values) .

Advanced: How do the compound’s electronic properties influence its reactivity or bioactivity?

Methodological Answer:

- DFT Calculations : Compute HOMO/LUMO energies (Gaussian 09) to predict electron-rich regions (e.g., furan’s oxygen lone pairs) for nucleophilic attack or π-π stacking .

- Spectroscopic Probes : Use UV-Vis (λ~270 nm for thiophene absorption) and fluorescence quenching to study charge transfer interactions .

Advanced: What methods resolve enantiomeric impurities in asymmetric synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IC column (n-hexane/isopropanol, 85:15) to separate enantiomers.

- X-ray Crystallography : Determine absolute configuration via single-crystal analysis (e.g., Cu-Kα radiation, 100 K) .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data from TD-DFT .

Basic: How can solubility challenges in aqueous buffers be addressed?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- pH Adjustment : Test solubility in PBS (pH 7.4) vs. acetate buffer (pH 5.0) to exploit protonation of the piperazine group .

Advanced: What approaches identify metabolic degradation products in preclinical studies?

Methodological Answer:

- LC-MS/MS : Use a Q-TOF mass spectrometer (ESI+) to detect metabolites in liver microsomes. Focus on oxidative products (e.g., hydroxylation of the methoxyphenyl group) .

- Stable Isotope Labeling : Synthesize a C-labeled analog to track fragmentation patterns.

Advanced: How can QSAR models guide structural optimization for enhanced potency?

Methodological Answer:

- Descriptor Calculation : Use MOE or Schrödinger to compute logP, polar surface area, and topological indices.

- Regression Analysis : Corrogate bioactivity data (IC) with descriptors. For example, increasing thiophene lipophilicity may improve membrane permeability .

- Fragment Replacement : Substitute the furan ring with isosteres (e.g., pyrrole) and evaluate ΔG binding via MM-PBSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。